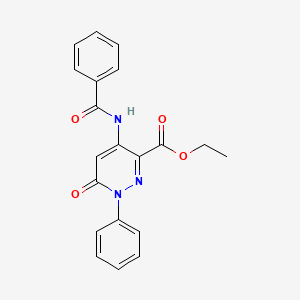![molecular formula C20H17NO6 B2778733 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)prop-2-enamide CAS No. 2321343-49-9](/img/structure/B2778733.png)
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound you mentioned appears to be an organic compound, likely with multiple functional groups.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, with each step typically involving reactants, reagents, and conditions. The yield and purity of each step would also be considered.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including its stereochemistry. Techniques like X-ray crystallography, NMR, and IR spectroscopy are often used.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The conditions, reagents, and products of these reactions would be noted.Physical And Chemical Properties Analysis
This would include studying the compound’s melting point, boiling point, solubility, optical activity, and other physical and chemical properties.Scientific Research Applications
Solvent Interaction with Crystals
Edgar et al. (1999) explored the interaction of solvents with benzamide crystals, highlighting how solvent molecules can influence crystal morphology and induce twinning. The study's findings on the surface orientation and adsorption of amide cosolvents may offer insights into the crystalline behavior of related amide compounds in different solvents, potentially relevant to the synthesis and crystallization of "(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)prop-2-enamide" (Edgar, R., Schultz, T., Rasmussen, F., Feidenhans'l, R., & Leiserowitz, L., 1999).
Synthesis of Substituted Enamides
Berrée et al. (2009) reported a one-pot synthesis method for substituted enamides and enol benzoates, utilizing a Mitsunobu reaction followed by allylboration. This method could be applicable to synthesizing derivatives of the target compound by introducing substitutions at the enamide moiety, offering a route to diversify its structural and functional properties (Berrée, F., Gernigon, N., Hercouet, A., Lin, C., & Carboni, B., 2009).
Antifungal Potential of Benzamide Derivatives
Narayana et al. (2004) synthesized new benzamide derivatives with potential antifungal activity. The structural motifs in these compounds, particularly the benzamide core linked to different heterocycles, suggest that similar compounds, including the target molecule, might possess biological activities worth exploring for pharmaceutical applications (Narayana, B., Raj, K. K. V., Ashalatha, B. V., Kumari, N., & Sarojini, B., 2004).
Synthesis and Characterization of Novel Compounds
Wu et al. (2014) focused on synthesizing benzamide derivatives and evaluating their anti-fatigue effects, demonstrating the potential of benzamide compounds in developing therapeutics. The methodological approaches and biological assessments in this study could guide research into the health-related applications of the target compound (Wu, X., Fan, W., Pan, Y., Zhai, Y., Niu, Y., Li, C., & Mei, Q., 2014).
Safety And Hazards
The compound’s toxicity, flammability, and other hazards would be studied. This information is crucial for handling and storing the compound safely.
Future Directions
This could involve potential applications of the compound, further reactions it could undergo, and other research that could be done.
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c22-14(15-6-7-18(27-15)16-2-1-9-24-16)11-21-20(23)8-4-13-3-5-17-19(10-13)26-12-25-17/h1-10,14,22H,11-12H2,(H,21,23)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIYUVVXQQHBBL-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC(C3=CC=C(O3)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC(C3=CC=C(O3)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

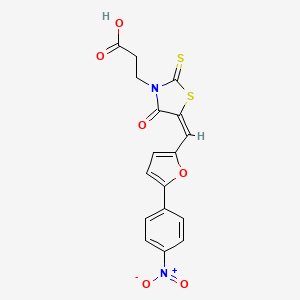
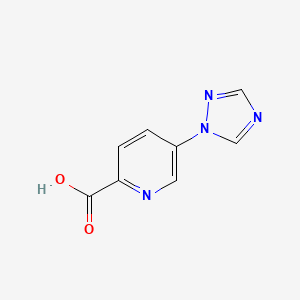
![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2778654.png)
![(2Z)-6-bromo-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-2H-chromene-3-carboxamide](/img/structure/B2778655.png)
![2-[(3-Methylbutyl)amino]propanoic acid hydrochloride](/img/structure/B2778657.png)
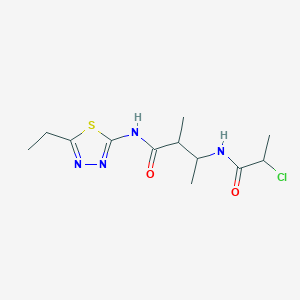
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2778659.png)
![N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2778660.png)
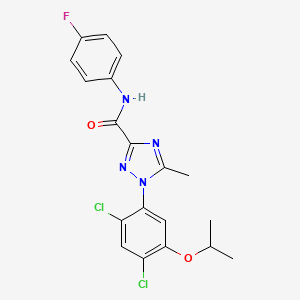
![methyl 2-(2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2778665.png)
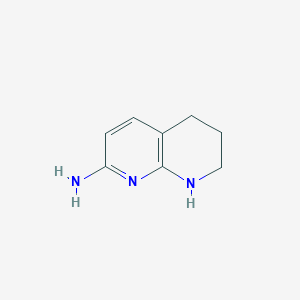
![2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2778669.png)
